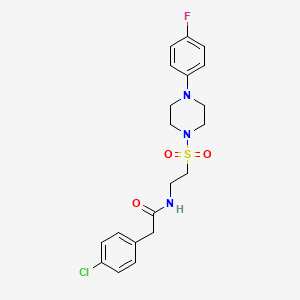

2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

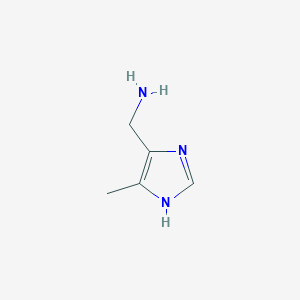

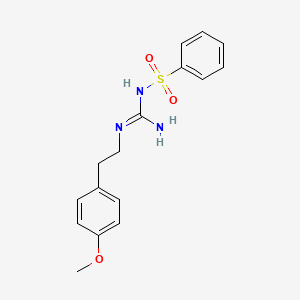

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide group suggests a planar region of the molecule, while the difluoromethylsulfonyl and trifluoromethyl groups could add steric bulk .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzamide group might undergo reactions typical of amides, such as hydrolysis. The trifluoromethyl groups could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, melting point, and boiling point .Applications De Recherche Scientifique

Insecticide Research

- Flubendiamide, a derivative with a similar chemical structure, is noted for its strong insecticidal activity, particularly against lepidopterous pests. Its unique structure, including a heptafluoroisopropyl group and a sulfonylalkyl group, contributes to its effectiveness and safety for non-target organisms (Tohnishi et al., 2005).

Nanofiltration Membrane Development

- Sulfonated aromatic diamine monomers, closely related to the compound , have been used to create thin-film composite nanofiltration membranes. These membranes demonstrate improved water flux and are effective in dye treatment, indicating potential in water purification technologies (Liu et al., 2012).

Organic Synthesis and Applications

- Triflamides and triflimides, which include similar sulfonamide structures, are extensively used in organic chemistry as reagents, catalysts, and additives. Their strong electron-withdrawing properties and high NH-acidity make them versatile in a range of organic reactions (Moskalik & Astakhova, 2022).

Polymer Research

- Monomers containing similar fluorinated and sulfonyl groups have been synthesized for the creation of liquid crystalline polysiloxanes. These compounds exhibit smectogen properties, useful in the development of polymers with specific thermal and optical characteristics (Bracon et al., 2000).

Herbicidal Activity

- Sulfonanilides with pyrimidinyl-containing groups, structurally similar to the compound , have been investigated for herbicidal activities against paddy weeds. Specific substitutions in these molecules can enhance their effectiveness and broaden their spectrum of weed control (Yoshimura et al., 2011).

Polymer Film Properties

- Aromatic diamines with trifluoromethyl and sulfonyl groups have been used to develop polyimide films with improved optical transparency. These materials are valuable in applications requiring colorless and transparent films with good mechanical properties (Zhai et al., 2012).

Electroactive Liquid Crystalline Properties

- Novel liquid crystalline polyimides with electroactive properties have been synthesized using components including sulfonyl chloride. Such materials combine the advantages of polyimides and oligoaniline, suggesting potential in a range of applications (Liu et al., 2011).

Mécanisme D'action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent in a chemical reaction, its mechanism would involve the transformation of its functional groups .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(difluoromethylsulfonyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F5NO4S/c18-16(19)28(26,27)14-4-2-1-3-12(14)15(25)23-9-13(24)10-5-7-11(8-6-10)17(20,21)22/h1-8,13,16,24H,9H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQASMMOASMYVQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F5NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methylphenyl)-5-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2569952.png)

![4-benzoyl-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2569954.png)

![N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide](/img/structure/B2569963.png)

![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2569964.png)

![(Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride](/img/structure/B2569965.png)

![4-[(E)-2-(2-nitrophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2569966.png)